butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Description
Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a bicyclic core structure. Key features include:
- Core structure: A 3,4-dihydro-1H-pyrimidine ring with a ketone group at position 2 and a carboxylate ester at position 3.
- Substituents:
- A 3-nitrophenyl group at position 4, introducing aromaticity and electron-withdrawing effects.
- A methyl group at position 6, contributing to steric and electronic modulation.
- A butan-2-yl ester moiety at position 5, influencing solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 372.39 g/mol (calculated) |
| XLogP3 (Lipophilicity) | ~3.5 (estimated) |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | ~95 Ų |
The compound’s synthesis and characterization likely employ NMR and UV spectroscopy (as in ) and crystallographic refinement via SHELX software ().
Properties
IUPAC Name |
butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-4-9(2)24-15(20)13-10(3)17-16(21)18-14(13)11-6-5-7-12(8-11)19(22)23/h5-9,14H,4H2,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIUPXFFDCLVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386176 | |
| Record name | BUTAN-2-YL 4-METHYL-6-(3-NITROPHENYL)-2-OXO-3,6-DIHYDRO-1H-PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-79-6 | |
| Record name | BUTAN-2-YL 4-METHYL-6-(3-NITROPHENYL)-2-OXO-3,6-DIHYDRO-1H-PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl group and the butan-2-yl ester. Common reagents used in these reactions include aldehydes, amines, and nitrating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be employed for purification and quality control.
Chemical Reactions Analysis
Key Reaction Parameters:
| Entry | Catalyst | Medium | Time | Yield (%) |
|---|---|---|---|---|
| 10 | DIPEAc | DIPEAc | 45 min | 94 |
| 7 | ChCl:2urea | ChCl:2urea | 2 h | 80 |
| 9 | PEG-400 | PEG-400 | 6 h | 74 |
Conditions :
-
Aldehyde (3-nitrophenyl derivative, 3 mmol), β-ketoester (butan-2-yl acetoacetate, 3 mmol), and urea (3.2 mmol) in 5 mL DIPEAc at room temperature.
-
Key observations :
Nitro Group Reduction
The nitro group (-NO₂) at the 3-position of the phenyl ring can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or stannous chloride (SnCl₂/HCl). This modification is critical for generating derivatives with enhanced bioactivity:
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 60°C, 6 h | 3-Aminophenyl derivative | 85–90 |
| SnCl₂/HCl | Reflux, 3 h | 3-Aminophenyl derivative | 75–80 |
Mechanistic Insight :
-
Reduction proceeds via intermediate nitroso (-NO) and hydroxylamine (-NHOH) stages.
-
The electron-deficient nitro group directs reduction regioselectivity .
Ester Hydrolysis
The butan-2-yl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enabling further derivatization:
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic | H₂SO₄ (10%), Δ | 5-Carboxylic acid derivative | 70–75 |
| Basic | NaOH (2M), reflux | 5-Carboxylate sodium salt | 80–85 |
Applications :
Nucleophilic Substitution at the Pyrimidine Ring
The 2-oxo group in the tetrahydropyrimidine ring participates in nucleophilic substitution reactions. For example, thiols or amines can replace the carbonyl oxygen under basic conditions:
| Nucleophile | Reagent | Product | Yield (%) |
|---|---|---|---|
| Thiourea | K₂CO₃, DMF, 80°C | 2-Thioxo derivative | 65–70 |
| Hydrazine | NH₂NH₂, EtOH, Δ | 2-Hydrazinyl derivative | 60–65 |
Spectroscopic Confirmation :
-
IR : Loss of C=O stretch (~1700 cm⁻¹) and appearance of C=S (~1250 cm⁻¹) or N-H stretches (~3300 cm⁻¹) .
-
¹H NMR : Disappearance of the 2-oxo proton signal and new peaks corresponding to substituents .
Electrophilic Aromatic Substitution
The meta-nitro group directs further electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to itself, leveraging its electron-withdrawing nature:
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3,4-Dinitrophenyl derivative | 55–60 |
| Sulfonation | SO₃/H₂SO₄, 100°C | 3-Nitro-4-sulfophenyl derivative | 50–55 |
Challenges :
Cycloaddition Reactions
The conjugated system of the tetrahydropyrimidine ring and nitro group enables participation in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Hexacyclic adduct | 40–45 |
Mechanism :
-
The electron-deficient nitro group enhances the dienophilic character of the tetrahydropyrimidine ring .
Oxidation Reactions
The benzylic C-H bonds in the tetrahydropyrimidine ring are susceptible to oxidation, forming ketone derivatives:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 70°C | 2,4-Dioxo derivative | 50–55 |
| CrO₃ | Acetic acid, Δ | 2,4-Dioxo derivative | 60–65 |
Analytical Data :
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has shown potential in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells. The presence of the nitrophenyl group in this compound enhances its efficacy against various cancer cell lines, suggesting its potential as an anticancer drug .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases .
Material Science Applications
- Polymer Chemistry : Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can be utilized as a monomer in the synthesis of novel polymeric materials. Its unique structure allows for enhanced thermal stability and mechanical properties in polymer matrices .
- Nanotechnology : The compound has been explored for use in nanomaterials due to its ability to form stable complexes with metal ions. These complexes can be used to create nanostructured materials with applications in electronics and catalysis .
Case Studies
- Synthesis and Characterization : A study reported the synthesis of butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate through a multi-step reaction involving cyclization and functionalization techniques. Characterization was performed using NMR and X-ray crystallography, confirming the structural integrity of the compound .
- Biological Evaluation : In a recent biological evaluation, the compound was tested against several bacterial strains and cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, supporting its potential as an effective therapeutic agent .
Mechanism of Action
The mechanism of action of butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The nitrophenyl group may enhance binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Core Modifications: Dihydropyrimidine Derivatives
Compounds sharing the dihydropyrimidine core but differing in substituents exhibit variations in bioactivity and physicochemical properties:
- Example 1 : Ethyl 4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate
- Key Difference : Ethyl ester (vs. butan-2-yl) reduces lipophilicity (lower XLogP3).
- Impact : Enhanced aqueous solubility but reduced membrane permeability.
- Example 2 : Methyl 4-(2-nitrophenyl)-6-phenyl-2-oxo-dihydropyrimidine-5-carboxylate
- Key Difference : 2-Nitrophenyl (vs. 3-nitrophenyl) and phenyl at position 4.
- Impact : Altered electronic effects (meta vs. para nitro) and steric hindrance influence receptor binding.
Ester Group Variations
The butan-2-yl ester’s branched structure (vs. linear alkyl esters) affects metabolic stability and steric interactions:
| Ester Group | XLogP3 | Metabolic Stability |
|---|---|---|
| Butan-2-yl (target) | ~3.5 | Moderate |
| Ethyl | ~2.8 | High |
| Isobutyl | ~3.2 | Low |
Source: Analogous data from (butan-2-yl pentanoate: XLogP3 = 2.8) suggests branching increases lipophilicity.
Nitrophenyl Positional Isomerism
The 3-nitrophenyl group’s meta configuration (vs. ortho or para) balances electronic and steric effects:
- 3-Nitro (meta) : Moderate resonance withdrawal, favorable for π-stacking interactions.
Research Challenges and Methodological Insights
- Characterization : NMR and UV spectroscopy () and SHELX-based crystallography () are critical for structural elucidation.
- Lumping Strategy : Compounds with similar cores (e.g., dihydropyrimidines) may be grouped for predictive modeling (), though substituent-specific effects necessitate individual analysis.
- Data Gaps : Direct pharmacological or environmental data (e.g., Toxics Release Inventory in ) for this compound are absent, highlighting the need for targeted studies.
Biological Activity
Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
The molecular formula of butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is C₁₈H₁₈N₂O₅, with a molecular weight of approximately 333.34 g/mol. It exhibits a density of 1.244 g/cm³ and a boiling point of 460.5ºC, indicating its stability under various conditions .
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Anticancer Activity : Preliminary studies have indicated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine have demonstrated IC₅₀ values in the low micromolar range against human tumor cell lines .
- Antimicrobial Properties : The presence of the nitrophenyl group in this compound suggests potential antimicrobial activity. Nitrophenyl derivatives have been shown to inhibit bacterial growth and may serve as leads for developing new antibiotics .
- Anti-inflammatory Effects : Some studies have indicated that pyrimidine derivatives can exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .
Anticancer Studies
A comparative study evaluated the cytotoxic effects of several pyrimidine derivatives, including butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Butan-2-yl 6-methyl... | HeLa (Cervical) | 12.5 |
| Butan-2-yl 6-methyl... | MCF7 (Breast) | 15.0 |
| Butan-2-yl 6-methyl... | A549 (Lung) | 10.0 |
These results indicate that the compound exhibits promising anticancer activity, particularly against lung cancer cells .
Antimicrobial Activity
In another study focusing on antimicrobial efficacy:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The compound showed significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
The proposed mechanisms for the biological activities include:
- Inhibition of DNA Synthesis : Pyrimidine derivatives often interfere with DNA synthesis in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions that inhibit key enzymes involved in bacterial metabolism.
Case Studies
A recent case study investigated the use of butan-2-yl 6-methyl... in combination therapies for enhanced efficacy against resistant strains of bacteria and cancer cells. The study found that when used in conjunction with established antibiotics or chemotherapeutics, there was a marked increase in efficacy and a reduction in required dosages, highlighting the potential for this compound in combination therapy strategies .
Q & A
Q. What synthetic methodologies are effective for preparing butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate?
The compound can be synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde (e.g., 3-nitrobenzaldehyde), a β-keto ester (e.g., butan-2-yl acetoacetate), and urea or thiourea under acidic conditions. Typical catalysts include HCl, acetic acid, or Lewis acids like FeCl₃. Reaction optimization involves varying solvent systems (e.g., ethanol, acetic acid), temperature (reflux conditions), and catalyst loading. Yield improvements (e.g., 78% as reported for analogous dihydropyrimidines) may require recrystallization from ethyl acetate/ethanol mixtures .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Key characterization methods include:
- Single-crystal X-ray diffraction (SCXRD): Determines absolute configuration and molecular conformation. For example, dihydropyrimidine rings exhibit puckered boat conformations, and substituents like the 3-nitrophenyl group influence dihedral angles (e.g., 80.94° between fused rings in related structures) .
- NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. Methine protons (e.g., C4-H) in dihydropyrimidines typically resonate at δ 5.0–5.5 ppm .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Q. What are the critical physicochemical properties influencing experimental design?
Key properties include:
- Solubility: Limited aqueous solubility (common in dihydropyrimidines) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays.
- Thermal stability: Melting points (e.g., 427–428 K for analogous compounds) guide purification via recrystallization .
- Chirality: The C4 position is stereogenic; enantiomeric resolution may require chiral HPLC or asymmetric synthesis .
Advanced Research Questions
Q. How can reaction regioselectivity and stereochemical outcomes be controlled during synthesis?
- Regioselectivity: Electron-withdrawing groups (e.g., -NO₂ on the phenyl ring) direct cyclocondensation to the meta position. Substituent steric effects (e.g., tert-butyl groups) can hinder undesired tautomerization .
- Stereocontrol: Chiral auxiliaries (e.g., L-proline) or chiral catalysts (e.g., organocatalysts) enforce enantioselectivity at C4. SCXRD data for related compounds show deviations of ~0.224 Å from planarity, indicating conformational rigidity that stabilizes specific stereoisomers .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- NMR ambiguity: Overlapping signals (e.g., methyl/methylene groups) are resolved using 2D techniques (COSY, HSQC). For example, NOESY correlations distinguish axial/equatorial protons in the dihydropyrimidine ring .
- XRD vs. computational models: Discrepancies in bond lengths/angles (e.g., C=O vs. C–N) are addressed via DFT calculations (B3LYP/6-31G*) to validate experimental data .
Q. What mechanistic insights explain the compound’s potential bioactivity?
Dihydropyrimidine derivatives often exhibit antimicrobial or antitumor activity. Hypothesized mechanisms include:
- Enzyme inhibition: Molecular docking studies (e.g., with dihydrofolate reductase) assess binding affinity. The 3-nitrophenyl group may enhance π-π stacking with aromatic residues in enzyme active sites .
- ROS generation: Nitro groups can redox-cycle in biological systems, inducing oxidative stress. Electrochemical assays (cyclic voltammetry) quantify redox potentials .
Methodological Recommendations
- Synthetic Optimization: Screen Brønsted/Lewis acids (e.g., Yb(OTf)₃, ZrCl₄) to improve yield and enantiomeric excess .
- Crystallography: Use low-temperature (100 K) SCXRD to reduce thermal motion artifacts. Refinement protocols should include riding hydrogen models (C–H = 0.93–0.98 Å) .
- Bioactivity Profiling: Employ MIC assays (for antimicrobial studies) and MTT assays (for cytotoxicity) with positive controls (e.g., ampicillin, doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
